2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Overview
Description
2-(2-Formyl-5-methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of a formyl group, a methoxy group, and a phenoxy group attached to an acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products:
Oxidation: 2-(2-Carboxy-5-methoxyphenoxy)acetonitrile.
Reduction: 2-(2-Formyl-5-methoxyphenoxy)ethylamine.
Substitution: 2-(2-Formyl-5-substituted-phenoxy)acetonitrile.
Scientific Research Applications
2-(2-Formyl-5-methoxyphenoxy)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 2-(2-Formylphenoxy)acetonitrile
- 2-(2-Formyl-5-hydroxyphenoxy)acetonitrile
- 2-(2-Formyl-5-ethoxyphenoxy)acetonitrile
Comparison: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to 2-(2-Formylphenoxy)acetonitrile, the methoxy group provides additional sites for chemical modification and potential interactions with biological targets. The presence of the methoxy group also differentiates it from 2-(2-Formyl-5-hydroxyphenoxy)acetonitrile and 2-(2-Formyl-5-ethoxyphenoxy)acetonitrile, which have different substituents that can affect their properties and applications .
Properties
IUPAC Name |
2-(2-formyl-5-methoxyphenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-3-2-8(7-12)10(6-9)14-5-4-11/h2-3,6-7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKKDSGICFMWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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